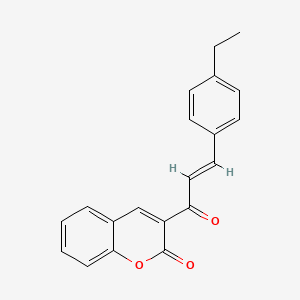
(E)-3-(3-(4-乙基苯基)丙烯酰基)-2H-色满-2-酮
货号 B2405812
CAS 编号:
690214-82-5
分子量: 304.345
InChI 键: MMMATMHUXBVAHD-VAWYXSNFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The web search results did not provide specific information on the synthesis of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Molecular Structure Analysis
The web search results did not provide specific information on the molecular structure of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Chemical Reactions Analysis
The web search results did not provide specific information on the chemical reactions of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .Physical And Chemical Properties Analysis
The web search results did not provide specific information on the physical and chemical properties of "(E)-3-(3-(4-ethylphenyl)acryloyl)-2H-chromen-2-one" .科学研究应用
合成和抗氧化活性
- 抗氧化特性: (E)-3-(3-(4-乙基苯基)丙烯酰基)-2H-色满-2-酮衍生物表现出显著的抗氧化活性,尤其针对DPPH自由基,证实了其作为直接抗氧化剂的潜力(Shatokhin 等,2021)。
生物成像应用
- Zn²⁺的荧光探测:一些衍生物,特别是涉及香豆素和三联吡啶的衍生物,已被用作生物成像中Zn²⁺的荧光探针。它们表现出高选择性和灵敏性,与Zn²⁺相互作用后会改变发射颜色(Tan 等,2014)。
抗癌活性
- 抗癌潜力:该化合物的某些香豆素类查耳酮衍生物在抗癌活性方面显示出希望,尤其针对乳腺癌和宫颈癌细胞系(Suwito 等,2018)。
化学传感
- SO2衍生物传感:一些衍生物可作为SO2衍生物传感的开启荧光探针,显示出高选择性和灵敏性(Gómez 等,2018)。
抗菌活性
- 抗菌特性:由该化合物合成的烯胺酮类杂环化合物已表现出显着的抗菌活性(Azab 等,2016)。
抗疟活性
- 抗疟药:从该化合物衍生的新型3-肉桂酰基-4-羟基-2H-色满-2-酮对氯喹敏感和氯喹耐药菌株均表现出有效的抗疟疾活性(Patel 等,2012)。
属性
IUPAC Name |
3-[(E)-3-(4-ethylphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-2-14-7-9-15(10-8-14)11-12-18(21)17-13-16-5-3-4-6-19(16)23-20(17)22/h3-13H,2H2,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMATMHUXBVAHD-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别

![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2405729.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)
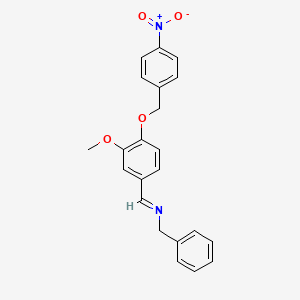
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2405734.png)
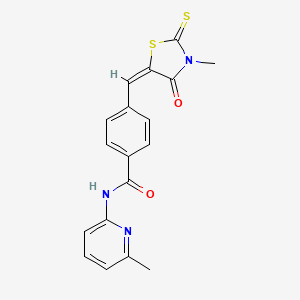
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
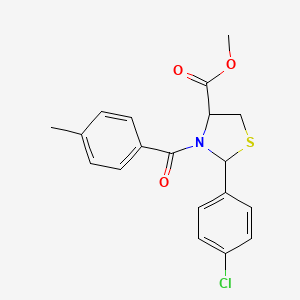
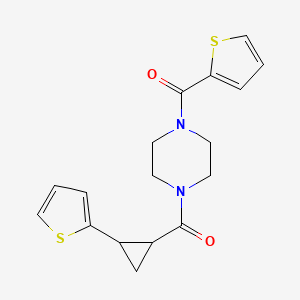
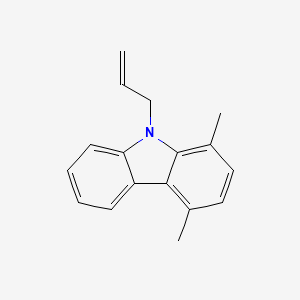
methanone](/img/structure/B2405746.png)
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
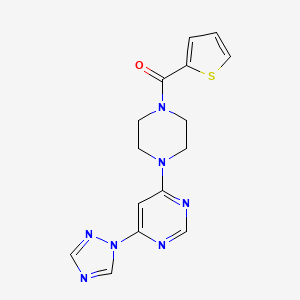
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)